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Compound of Interest

Compound Name: 4-Chloro-2-fluorophenylacetonitrile

Cat. No.: B104336

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and
applications of 4-Chloro-2-fluorophenylacetonitrile, a key intermediate in pharmaceutical and
chemical research.

Chemical Identity and Physicochemical Properties

4-Chloro-2-fluorophenylacetonitrile, also known as 4-chloro-2-fluorobenzyl cyanide, is a
halogenated aromatic nitrile. Its chemical structure features a phenyl ring substituted with a
chloro group at the 4-position, a fluoro group at the 2-position, and an acetonitrile group.

Table 1: Physicochemical Properties of 4-Chloro-2-
fluorophenylacetonitrile
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Property Value Source(s)
CAS Number 75279-53-7 [1]12]
Molecular Formula CsHsCIFN [1]
Molecular Weight 169.58 g/mol

Physical State Solid

Melting Point 37-41 °C

Boiling Point 133 °C @ 15 mmHg

Density (Predicted) 1.286 + 0.06 g/cm?3

LogP (Predicted) 2.34 (at 25°C and pH 7)

4-Chloro-2-fluorobenzyl
Synonyms cyanide, 2-(4-Chloro-2- [2]

fluorophenyl)acetonitrile

Spectroscopic Data

Experimental spectroscopic data for 4-Chloro-2-fluorophenylacetonitrile is not readily
available in publicly accessible databases. However, predicted spectral information is valuable
for characterization purposes.

Table 2: Predicted Spectroscopic Data
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Spectrum Type Predicted Key Signals

H NMR Aromatic protons (approx. 7.2-7.6 ppm),
Methylene protons (-CHz2CN) (approx. 3.8 ppm)

Aromatic carbons (approx. 115-160 ppm),
13C NMR Methylene carbon (-CH2CN) (approx. 20-30
ppm), Nitrile carbon (-CN) (approx. 117 ppm)

Nitrile (C=N) stretch (approx. 2250 cm~1), C-ClI
stretch (approx. 700-800 cm™1), C-F stretch
(approx. 1100-1200 cm~1), Aromatic C-H stretch
(approx. 3000-3100 cm~1)

IR Spectroscopy

Molecular lon (M*) peak at m/z = 169, Isotope

Mass Spectrometry peak for 37Cl at m/z = 171

Synthesis and Experimental Protocols

4-Chloro-2-fluorophenylacetonitrile can be synthesized from 4-chloro-2-fluorobenzaldehyde.
The following is a representative experimental protocol adapted from the synthesis of a
structurally similar compound.

Experimental Protocol: Synthesis of 4-Chloro-2-
fluorophenylacetonitrile

This protocol describes a three-step synthesis starting from 4-chloro-2-fluorobenzaldehyde.
Step 1: Reduction of 4-Chloro-2-fluorobenzaldehyde to (4-Chloro-2-fluorophenyl)methanol

 In a suitable reaction vessel, dissolve 4-chloro-2-fluorobenzaldehyde in an appropriate
solvent such as tetrahydrofuran (THF).

e Cool the solution to 0°C in an ice bath.

» Slowly add a reducing agent, such as sodium borohydride (NaBHa), in portions while
maintaining the temperature below 10°C.
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 After the addition is complete, allow the mixture to stir at room temperature for several hours
until the reaction is complete (monitored by TLC).

e Quench the reaction by slowly adding water or a dilute acid.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield crude (4-chloro-2-fluorophenyl)methanol.

Step 2: Chlorination of (4-Chloro-2-fluorophenyl)methanol to 4-Chloro-2-fluorobenzyl chloride

o Dissolve the crude (4-chloro-2-fluorophenyl)methanol in a suitable solvent like
dichloromethane (DCM).

e Cool the solution to 0°C.

» Slowly add thionyl chloride (SOCIz) dropwise.

» Allow the reaction to warm to room temperature and stir for several hours.

o Carefully quench the reaction with ice-cold water.

o Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with
brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to obtain 4-chloro-2-fluorobenzyl chloride.

Step 3: Cyanation of 4-Chloro-2-fluorobenzyl chloride to 4-Chloro-2-fluorophenylacetonitrile

 Dissolve the 4-chloro-2-fluorobenzyl chloride in a suitable solvent system, such as a mixture
of acetone and water.

e Add sodium cyanide (NaCN) or potassium cyanide (KCN).

e Heat the reaction mixture to reflux and maintain for several hours until the starting material is
consumed (monitored by TLC).
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 After cooling to room temperature, remove the acetone under reduced pressure.
o Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

o Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium
sulfate.

o Concentrate the solution under reduced pressure and purify the crude product by column
chromatography or recrystallization to yield 4-Chloro-2-fluorophenylacetonitrile.

Starting Material Step 1: Reduction Step 2: Chlorination Step 3: Cyanation

4-Chloro-2-fluorobenzaldehyde }MV (4-Chloro-2-fluorophenyl)methanol }M,

. NaCN / Acetone, Hz20
4-Chloro-2-fluorobenzyl chloride 2

4-Chloro-2-fluorophenylacetonitrile

Click to download full resolution via product page

Synthesis workflow for 4-Chloro-2-fluorophenylacetonitrile.

Applications in Drug Development

4-Chloro-2-fluorophenylacetonitrile is a valuable building block in medicinal chemistry. Its
primary application lies in its role as a key intermediate for the synthesis of more complex
bioactive molecules.

¢ p53-MDM2 Inhibitors: This compound is utilized in the preparation of RG7388, which is a
potent and selective inhibitor of the p53-MDM2 protein-protein interaction. This class of
drugs is being investigated for cancer therapy.
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Role in the synthesis of a p53-MDMZ2 inhibitor.

Safety and Handling

4-Chloro-2-fluorophenylacetonitrile is classified as a hazardous substance and should be
handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements
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Category Code Statement

Hazard Codes T, C, Xn Toxic, Corrosive, Harmful

Harmful by inhalation, in
Risk Statements R20/21/22 contact with skin and if

swallowed.

Irritating to eyes, respiratory

R36/37/38 )
system and skin.
In case of contact with eyes,
rinse immediately with plenty
Safety Statements S26 _
of water and seek medical
advice.
Wear suitable protective
S36/37/39 clothing, gloves and eye/face

protection.

Handling Recommendations:
o Use only in a well-ventilated area, preferably in a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.
e Avoid breathing dust, fumes, gas, mist, vapors, or spray.
» Wash hands thoroughly after handling.
o Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid Measures:
« |If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

« If on Skin: Wash off immediately with plenty of water for at least 15 minutes.
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 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing.

« If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

